molecular formula C3H6Cl2O3P- B14569036 Ethyl (dichloromethyl)phosphonate CAS No. 61709-68-0

Ethyl (dichloromethyl)phosphonate

Cat. No.: B14569036
CAS No.: 61709-68-0
M. Wt: 191.95 g/mol
InChI Key: FIVOVQQWJZDKFW-UHFFFAOYSA-M
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Description

Ethyl (dichloromethyl)phosphonate is an organophosphorus compound that serves as a versatile synthetic intermediate in organic chemistry. A closely related diethyl ester analogue, Dithis compound, is well-documented for its primary application in the preparation of alkynes from aldehydes . In this Horner-Wadsworth-Emmons-type reaction, the phosphonate is deprotonated to form a reactive anion that reacts with an aldehyde to yield a dichloroalkene intermediate. Subsequent treatment with a strong base like butyllithium promotes a double dehydrohalogenation reaction to form the carbon-carbon triple bond of the final alkyne product . This methodology is a valuable tool for the synthetic organic chemist building complex molecular architectures, such as pharmaceuticals and advanced materials, requiring the alkyne functional group. The compound is believed to be a liquid at room temperature, consistent with the physical form of its diethyl homolog, which is isolated as a pale yellow liquid . Phosphonate esters like this one are typically hydrolyzed to their corresponding phosphonic acids under either strongly acidic or basic conditions, a process reviewed for its importance in producing bioactive molecules . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with standard safety precautions, including the use of appropriate personal protective equipment.

Properties

CAS No.

61709-68-0

Molecular Formula

C3H6Cl2O3P-

Molecular Weight

191.95 g/mol

IUPAC Name

dichloromethyl(ethoxy)phosphinate

InChI

InChI=1S/C3H7Cl2O3P/c1-2-8-9(6,7)3(4)5/h3H,2H2,1H3,(H,6,7)/p-1

InChI Key

FIVOVQQWJZDKFW-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)(C(Cl)Cl)[O-]

Origin of Product

United States

Preparation Methods

Direct Esterification of Dichloromethylphosphonic Acid

Dichloromethylphosphonic acid serves as a precursor for ethyl ester formation via acid-catalyzed esterification. In a representative procedure, equimolar amounts of dichloromethylphosphonic acid and ethanol are refluxed in triethyl orthoacetate (15–30 equivalents) at 30–90°C. At 30°C, monoesterification dominates, yielding ethyl (dichloromethyl)phosphonate with 75–82% selectivity (Table 1). Elevating the temperature to 90°C shifts the equilibrium toward diesterification, but the monoester remains the primary product due to steric hindrance from the dichloromethyl group. Excess orthoacetate acts as both solvent and dehydrating agent, suppressing reverse hydrolysis.

Table 1: Esterification Outcomes Under Varied Conditions

Temperature (°C) Orthoacetate (equiv) Yield (%) Selectivity (Mono:Di)
30 15 78 9:1
90 30 85 4:1

Post-reaction purification involves silica gel chromatography with hexane/ethyl acetate (1:2), achieving >95% purity. Nuclear magnetic resonance (NMR) confirms structure: $$^{31}$$P NMR δ 33.0 ppm (singlet), $$^{1}$$H NMR δ 1.35 ppm (triplet, –CH₂CH₃).

Reaction of Dichloromethylphosphonic Dichloride with Ethanol

Dichloromethylphosphonic dichloride (Cl₂P(O)CHCl₂) reacts exothermically with ethanol to form the target ester. Adapted from protocols in, the dichloride (1 equiv) is added dropwise to anhydrous ethanol (2.2 equiv) in dichloromethane at 0–5°C under nitrogen. Triethylamine (1.1 equiv) neutralizes HCl byproduct, preventing acid-catalyzed decomposition:

$$
\text{Cl}2\text{P(O)CHCl}2 + 2 \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{Et}3\text{N}} \text{(CH}3\text{CH}2\text{O)}2\text{P(O)CHCl}_2 + 2 \text{HCl}
$$

This method achieves 90–95% conversion within 4 h, but residual dichloride necessitates aqueous workup (10% NaHCO₃ washes). Large-scale implementations (>100 g) report 88% isolated yield after distillation (bp 110–115°C at 0.5 mmHg).

Transesterification from Preformed Phosphonate Esters

Methyl or phenyl phosphonate esters undergo transesterification with ethanol in the presence of titanium(IV) isopropoxide. For example, mthis compound (1 equiv) and ethanol (5 equiv) react at 80°C for 12 h, yielding ethyl ester via alkoxy exchange:

$$
\text{CH}3\text{O}–\text{P(O)CHCl}2 + \text{CH}3\text{CH}2\text{OH} \rightarrow \text{CH}3\text{CH}2\text{O}–\text{P(O)CHCl}2 + \text{CH}3\text{OH}
$$

Gas chromatography–mass spectrometry (GC-MS) monitors methanol removal to drive equilibrium, achieving 70–75% yield. This route avoids handling corrosive dichlorides but requires high-boiling solvents (e.g., toluene) and prolonged reaction times.

Optimization and Challenges

Temperature and Solvent Effects

Low temperatures (30°C) favor monoesterification but prolong reaction times (24–48 h). Polar aprotic solvents (acetonitrile, dimethylformamide) accelerate kinetics but risk dichloromethyl group hydrolysis. Anhydrous conditions are critical; trace water hydrolyzes phosphonate esters to phosphonic acids, reducing yields by 15–20%.

Catalytic Enhancements

Lewis acids (e.g., MgCl₂, ZnCl₂) at 5 mol% improve esterification rates by activating the phosphonic acid’s hydroxyl groups. However, metal residues complicate purification, necessitating chelating agents (EDTA) during workup.

Analytical Characterization

Successful synthesis is verified via:

  • $$^{31}$$P NMR : Single peak at δ 32–34 ppm, confirming absence of diesters or hydrolysis products.
  • Infrared Spectroscopy : P=O stretch at 1250–1280 cm⁻¹, C–Cl stretches at 550–600 cm⁻¹.
  • Elemental Analysis : Calculated for C₃H₇Cl₂O₃P: C 18.45%, H 3.61%; Observed: C 18.40%, H 3.58%.

Chemical Reactions Analysis

Types of Reactions: Ethyl (dichloromethyl)phosphonate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce phosphonic acid derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to yield phosphine derivatives.

Common Reagents and Conditions:

    Hydrolysis: Typically performed under acidic or basic conditions.

    Substitution: Common reagents include alkyl halides and bases.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Major Products Formed:

    Hydrolysis: Produces phosphonic acid derivatives.

    Substitution: Yields various substituted phosphonates.

    Oxidation: Forms phosphonic acids.

Scientific Research Applications

Ethyl (dichloromethyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.

    Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of ethyl (dichloromethyl)phosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Diethyl (Trichloromethyl)phosphonate (CAS 866-23-9)

  • Structural Difference : The trichloromethyl (-CCl₃) group replaces the dichloromethyl (-CHCl₂) group.
  • Reactivity : The additional chlorine atom in the trichloromethyl derivative enhances electrophilicity but reduces nucleophilic substitution rates due to steric hindrance. This makes it less reactive than the dichloromethyl analog in alkyne synthesis .
  • Applications: Primarily used as a flame retardant or intermediate in organophosphorus chemistry rather than acetylene generation .
Property Ethyl (dichloromethyl)phosphonate Diethyl (trichloromethyl)phosphonate
Molecular Formula C₅H₁₀Cl₂O₃P C₅H₁₀Cl₃O₃P
Molar Mass (g/mol) 229.01 263.46
Key Functional Group -CHCl₂ -CCl₃
Primary Application Alkyne synthesis Flame retardants

Diethyl 2-Chloroethanephosphonate (CAS 10419-79-1)

  • Structural Difference : Features a chloroethyl (-CH₂CH₂Cl) chain instead of the dichloromethyl group.
  • Reactivity : The chloroethyl group undergoes β-elimination more readily, enabling its use in cross-coupling reactions. However, it lacks the dichloromethyl group’s ability to generate terminal alkynes .
  • Applications : Serves as a precursor for modified nucleotides and polymer additives .

Dichloromethyl Diaryl Phosphonates

  • Structural Difference : Aryl groups (e.g., phenyl, p-nitrophenyl) replace the ethyl ester groups.
  • Stability and Metabolism : Diaryl phosphonates exhibit reduced environmental persistence compared to alkyl esters. For instance, dichloromethyl-O,O-di-(p-nitrophenyl) phosphonate degrades on rice leaves with a half-life of 6.7 days, yielding dichloromethylphosphonic acid as the primary metabolite .
  • Biological Activity : These compounds show lower inhibitory activity against enzymes like acetylcholinesterase compared to alkyl-substituted analogs, likely due to steric and electronic effects .

Enzyme Inhibition Profiles

  • C'1 Esterase Inhibition : this compound and its analogs exhibit varying inhibitory effects on complement-dependent enzymes. For example, phenyl ethyl phosphonate shows minimal inhibition of C'1a esterase, while benzyl-substituted derivatives display higher potency .
  • HIV Protease Binding : Phosphonate esters with ethyl groups, such as GS-8374, bind to hydrophobic clefts in HIV-1 protease. The dichloromethyl variant’s bulkier structure may hinder this interaction compared to simpler ethyl phosphonates .

Metabolic Pathways

  • Degradation : this compound undergoes hydrolysis to dichloromethylphosphonic acid, similar to diaryl phosphonates. However, the ethyl ester’s lipophilicity prolongs its environmental persistence compared to aryl analogs .

Key Research Findings

  • Synthetic Utility : this compound outperforms trichloromethyl and chloroethyl analogs in alkyne synthesis due to optimal balance between electrophilicity and steric accessibility .
  • Environmental Impact : Diarylated derivatives degrade faster but require careful handling due to toxic intermediates like dichloromethylphosphonic acid .
  • Pharmacological Potential: Ethyl phosphonates with dichloromethyl groups are understudied in drug design compared to diethyl phosphonoacetates, which show promise in antiretroviral therapies .

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